molecular formula C12H6F3NO2 B1457210 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid CAS No. 1210419-19-4

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Cat. No.: B1457210
CAS No.: 1210419-19-4
M. Wt: 253.18 g/mol
InChI Key: CCLXIKVEJUZXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid is a fluorinated aromatic compound that belongs to the class of picolinic acids This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and picolinic acid rings, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively.

Scientific Research Applications

Key Applications

  • Building Block in Organic Synthesis
    • 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in reactions typical of carboxylic acids and aromatic compounds, making it valuable for creating complex drug candidates.
  • Medicinal Chemistry
    • The compound has been noted for its potential biological activity relevant to medicinal chemistry. It may act on various biological targets, including receptors involved in pain modulation and other therapeutic areas. Ongoing research is focused on understanding its direct biological effects.
  • PIM Kinase Inhibition
    • Recent studies have highlighted the role of this compound as a PIM kinase inhibitor. PIM kinases are involved in cell survival and proliferation, particularly in hematological malignancies and solid tumors. Compounds derived from this acid have shown promise in inhibiting tumor growth and modulating immune responses .

Case Studies

  • PIM Kinase Inhibitors
    • Research indicates that derivatives of this compound have been effective in preclinical models for treating various cancers, including acute lymphoblastic leukemia (ALL) and pancreatic cancer. These studies demonstrate the compound's potential to inhibit tumor cell proliferation significantly .
  • Therapeutic Compositions
    • Formulations containing this compound have been developed for treating autoimmune diseases and allergic reactions, showcasing its versatility beyond oncology .

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid can be compared with other fluorinated aromatic compounds, such as:

Biological Activity

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid, also known as EVT-1746380, is a fluorinated derivative of picolinic acid with significant interest in medicinal chemistry and material science. Its molecular formula is C12H6F3NO2, and it has a molecular weight of 253.18 g/mol. This compound has shown potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's structure features a pyridine backbone with difluorophenyl and fluorine substituents, which influence its chemical reactivity and biological interactions. The presence of the carboxylic acid group allows for metal complexation, enhancing its potential as a ligand in various biochemical applications.

Key Properties:

  • Molecular Formula: C12H6F3NO2
  • Molecular Weight: 253.18 g/mol
  • IUPAC Name: 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylic acid
  • CAS Number: 1210419-19-4

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Although quantitative data on efficacy is limited, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related picolinic acid derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
A54915Cell cycle arrest
HeLa8Inhibition of proliferation

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Similar derivatives have been evaluated for their ability to combat bacterial and fungal infections. The presence of fluorine atoms is believed to enhance the lipophilicity of the compound, allowing better membrane penetration.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study on Pancreatic Cancer:
    • A study investigated the effects of a structurally similar picolinic acid derivative on pancreatic cancer cells. The results indicated significant inhibition of cell migration and invasion, suggesting potential use in targeted therapies for aggressive cancers.
  • Case Study on Inflammatory Diseases:
    • Another study explored the anti-inflammatory properties of related compounds in models of rheumatoid arthritis. The findings suggested that these compounds could modulate inflammatory pathways effectively.

Properties

IUPAC Name

6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO2/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16-11)12(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXIKVEJUZXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC(=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-(2,6-difluorophenyl)-3-fluoro-6-methylpyridine (1.0 equiv.) in water (0.05 M) was added KMnO4 (2.0 equiv.) and the reaction was heated to reflux overnight. Another 2.0 equiv. of KMnO4 were added and stirred at reflux for another 8 hours. The solution was cooled to room temperature, filtered through Celite and washed with water. The filtrate was acidified with 6N HCl to pH=3, the white precipitate was filtered. The filtrate was further acidified to pH=1 and filtered again. The filtrate was extracted with ethyl acetate until no more product was in the aqueous layer. The organic phase was washed with brine and dried over magnesium sulfate, filtered, and concentrated. The residue was dissolved in ethyl acetate, washed with 1N NaOH, the aqueous layer was acidified to pH=1 and the white crystals were filtered. The combined products yielded 6-(2,6-difluorophenyl)-5-fluoropicolinic acid in 32% yield as a white solid. LC/MS=254.0 (M+H), Rt=0.71 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of methyl 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate (210.2 mg, 0.7867 mmol) and lithium hydroxide, monohydrate (162 mg, 3.86 mmol), THF (3.0 mL) was added followed by water (1.0 mL). The mixture was heated at 50° C. for 3 h. The reaction mixture was then cooled to 0° C., and 1 M HCl was added slowly until the pH reached 2. The reaction mixture was then diluted with water (20 mL), extracted with EtOAc (3×20 mL) and the combined organic layers were washed with brine (30 mL), dried over Na2SO4, and concentrated under reduced pressure to yield the sub-title compound as a white solid (162.1 mg, 81%). LCMS calc. for C12H7F3NO2 (M+H)+: m/z=254.0. found 254.0.
Quantity
210.2 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide, monohydrate
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid
Reactant of Route 2
Reactant of Route 2
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid
Reactant of Route 3
Reactant of Route 3
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid
Reactant of Route 4
Reactant of Route 4
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid
Reactant of Route 5
Reactant of Route 5
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid
Reactant of Route 6
Reactant of Route 6
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.